molecular formula C19H21N3O5S2 B2789857 N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide CAS No. 957319-98-1

N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide

Katalognummer: B2789857
CAS-Nummer: 957319-98-1
Molekulargewicht: 435.51
InChI-Schlüssel: OVIWQLIFYHDOEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzenesulfonamide core linked to a 2-methoxyphenyl group substituted at the 5-position with a sulfonated 3,5-dimethylpyrazole moiety. Its crystallographic data, if available, could be refined using programs like SHELXL due to its small-molecule nature .

Eigenschaften

IUPAC Name

N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-14-12-15(2)22(20-14)29(25,26)17-10-11-19(27-4)18(13-17)21(3)28(23,24)16-8-6-5-7-9-16/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIWQLIFYHDOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. These processes are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis: Sulfonyl and Heterocyclic Groups

Target Compound vs. N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine Derivatives ()

Compounds in share the 5-(ethylsulfonyl)-2-methoxyphenyl group but differ in the heterocyclic amine (1,3-oxazol-2-amine vs. pyrazol-sulfonyl-benzenesulfonamide). Key differences:

  • Lipophilicity : The 3,5-dimethylpyrazole in the target compound increases steric bulk and lipophilicity compared to oxazole derivatives, which may enhance membrane permeability .
Target Compound vs. N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide ()

Both compounds contain sulfonamide-linked pyrazole moieties. Differences include:

  • Substituent Position : The target’s pyrazole is sulfonated at the 1-position, whereas ’s compound has sulfonamide bridging two pyrazole rings.
  • Aromatic Substitutions: The target’s methoxyphenyl group contrasts with ’s chlorophenoxy group, affecting solubility and hydrogen-bonding capacity .

Physicochemical Properties (Inferred)

Hypothetical Solubility and Stability
  • Solubility : The methoxy group in the target compound may improve organic solvent solubility compared to ethylsulfonyl derivatives (). However, the dual sulfonyl groups could reduce aqueous solubility.
  • Thermal Stability: Methyl and methoxy substituents likely enhance thermal stability relative to amino/hydroxy-substituted pyrazoles (), which may be prone to oxidation .
Molecular Weight and Formula

While the target’s exact molecular weight is unspecified, analogs in and range from ~361 to 450 g/mol.

Data Table: Structural and Hypothetical Comparison

Compound Name / ID Key Functional Groups Molecular Weight (g/mol) Notable Substituents Inferred Solubility
Target Compound Benzenesulfonamide, pyrazole-sulfonyl ~450 (estimated) 3,5-dimethylpyrazole, methoxy Moderate in DMSO
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine () Oxazol-2-amine, ethylsulfonyl ~350–400 Ethylsulfonyl, dihydrobenzodioxin High in organic solvents
Omeprazole N-oxide () Benzimidazole, sulfinyl 361.42 Methoxy, methylpyridine Low aqueous
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide () Pyrazole-sulfonamide, chlorophenoxy ~400–420 Chlorophenoxy, ethylpyrazole Moderate in ethanol

Q & A

Q. What are the optimal synthetic routes for N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide?

The compound can be synthesized via nucleophilic substitution reactions between pyrazole-containing amines and sulfonyl chlorides. A validated method involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with benzenesulfonyl chloride in anhydrous THF, using triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC), followed by extraction with dichloromethane and purification under reduced pressure . Additional optimization includes strict control of temperature (0–5°C for exothermic steps) and reaction times (6–12 hours), with yields improved by iterative solvent selection (e.g., DMF for solubility) .

Q. How is the purity and structural integrity of this compound verified?

Purity is assessed using HPLC with reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase), targeting ≥95% purity. Structural confirmation relies on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy to identify key signals, such as the sulfonamide (-SO2_2NH-) proton at δ 3.1–3.3 ppm and pyrazole ring protons at δ 6.5–7.2 ppm. Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 485.57 for C23_{23}H23_{23}N3_3O5_5S2_2) .

Q. What are the key functional groups influencing this compound's reactivity?

The sulfonamide group (-SO2_2NH-) enables hydrogen bonding with biological targets, while the 3,5-dimethylpyrazole moiety enhances lipophilicity and metabolic stability. The methoxy (-OCH3_3) group on the phenyl ring modulates electronic effects, influencing regioselectivity in substitution reactions .

Advanced Research Questions

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies are addressed by combining molecular dynamics (MD) simulations (e.g., AMBER force fields) with surface plasmon resonance (SPR) to validate binding kinetics. For instance, if computational models suggest high affinity for carbonic anhydrase but experimental IC50_{50} values are suboptimal, crystallography (e.g., PDB deposition) can identify steric clashes or solvation effects missed in silico .

Q. What strategies determine the compound's interactions with enzymes like carbonic anhydrase?

Kinetic assays using stopped-flow spectroscopy measure enzymatic inhibition (e.g., monitoring CO2_2 hydration rates). Structural insights are gained via X-ray crystallography of enzyme-inhibitor complexes, resolving key interactions like Zn2+^{2+} coordination by the sulfonamide group. Competitive binding assays with acetazolamide (a known inhibitor) further contextualize potency .

Q. How is QSAR applied to optimize the compound's pharmacological profile?

Quantitative structure-activity relationship (QSAR) models are built using descriptors like logP, molar refractivity, and H-bond acceptor count. For example, replacing the 3,5-dimethylpyrazole with bulkier substituents (e.g., 2-fluorophenyl) may improve membrane permeability, as predicted by CoMFA/CoMSIA analyses. Experimental validation via cytotoxicity assays (e.g., IC50_{50} in HeLa cells) refines these predictions .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Crystallization is hindered by the compound's conformational flexibility (e.g., rotating sulfonamide bonds). Strategies include slow vapor diffusion with DMSO/water mixtures and seeding with structurally analogous crystals (e.g., benzenesulfonamide derivatives). Powder XRD can confirm crystallinity when single crystals are unattainable .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of sulfonyl chlorides .
  • Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons .
  • Biological Assays : Pair SPR with isothermal titration calorimetry (ITC) to dissect enthalpic/entropic contributions to binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.